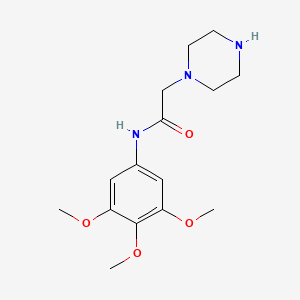

2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-piperazin-1-yl-N-(3,4,5-trimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-20-12-8-11(9-13(21-2)15(12)22-3)17-14(19)10-18-6-4-16-5-7-18/h8-9,16H,4-7,10H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZCLBMMZFSKJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001235791 | |

| Record name | N-(3,4,5-Trimethoxyphenyl)-1-piperazineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39901-46-7 | |

| Record name | N-(3,4,5-Trimethoxyphenyl)-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39901-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,4,5-Trimethoxyphenyl)-1-piperazineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the piperazine ring can be modified with different substituents.

Biological Activity

2-(Piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, also known as this compound dihydrochloride, is a compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H24ClN3O4

- Molar Mass : 382.28 g/mol

- Structural Features : The compound consists of a piperazine ring and a trimethoxyphenyl group, which are pivotal for its biological activity.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of the Piperazine Ring : Synthesized through cyclization reactions.

- Attachment of the Trimethoxyphenyl Group : Achieved via substitution reactions.

- Acetylation : Final step to form the acetamide derivative.

The compound exhibits significant interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction may modulate mood and behavior, suggesting potential applications in treating psychiatric disorders. Additionally, it has shown promising antimicrobial and antiviral properties.

Antimicrobial Activity

Research indicates that this compound possesses antibacterial properties. In studies employing the agar diffusion method, several derivatives exhibited notable antibacterial activity.

Antiviral Properties

The compound has been evaluated for its antiviral effects against various pathogens. Its ability to inhibit viral replication suggests it could be a candidate for further research in antiviral therapies.

Anti-inflammatory Effects

Some derivatives of piperazine compounds have demonstrated significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Notably, certain analogs showed up to 87% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Antitumor Activity

The antitumor efficacy of acetamide derivatives depends on core structure, substituents, and linkage types. Key comparisons include:

Table 1: Antitumor Acetamide Derivatives

Key Insights :

- Core Structure: Quinazolinone-thio derivatives (e.g., compound C) exhibit superior antitumor activity compared to piperazine-containing analogues, likely due to enhanced microtubule disruption .

- Substituents : Electron-withdrawing groups (e.g., 4-chlorophenyl in compound 7) improve activity over TMP-substituted analogues .

- Linkage: Thioether linkages in quinazolinone derivatives promote stronger binding to tubulin compared to piperazine-based ethers .

Antimicrobial and Anti-Inflammatory Analogues

Structural modifications enable diverse therapeutic applications:

Table 2: Non-Antitumor Acetamide Derivatives

Key Insights :

- Antimicrobial Activity : Piperazine derivatives with sulfonyl groups (e.g., compound 47) exhibit broad-spectrum antibacterial effects due to hydrophobic interactions with microbial membranes .

- Anti-Inflammatory Activity : Thiazole derivatives (e.g., compound 13) inhibit matrix metalloproteinases (MMPs), with methoxy groups optimizing binding to catalytic zinc ions .

Hybrid Structures and Mechanism Diversification

- Chalcone-Acetamide Hybrids : Compounds like 2-((4-oxo-8-propyl-chromen-7-yl)oxy)-N-TMP-acetamide (compound 17) combine chalcone’s α,β-unsaturated ketone with acetamide, demonstrating antimitotic effects via tubulin polymerization inhibition .

- Spirocyclic Derivatives : 2-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)-N-TMP-acetamide (compound 17b) targets the colchicine binding site, inducing apoptosis in epithelial cells .

Q & A

Q. What are the critical steps in synthesizing 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step protocol:

Amide bond formation : Coupling piperazine derivatives with a substituted phenylacetamide precursor using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents like DCM or DMF .

Functional group protection : Methoxy groups on the phenyl ring may require temporary protection (e.g., using tert-butyldimethylsilyl groups) to prevent side reactions during piperazine conjugation .

Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Q. Key optimization parameters :

- Temperature control (40–60°C for amidation) .

- Catalyst selection (e.g., DMAP for accelerated coupling) .

- Solvent polarity adjustments to balance reaction rate and byproduct formation .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for piperazine protons (δ 2.8–3.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) confirm substitution patterns .

- ¹³C NMR : Carbonyl resonance (δ ~170 ppm) validates the acetamide backbone .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ ion matching theoretical molecular weight) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) .

- Structural analogs : Similar compounds (e.g., triazolopyrimidine derivatives) may be misreported in databases, necessitating cross-validation via orthogonal assays .

- Solution stability : Degradation in DMSO stock solutions (e.g., hydrolysis of the acetamide bond) can alter activity; stability studies via LC-MS are recommended .

Q. Mitigation strategies :

- Standardize assay protocols (e.g., IC50 determination under identical pH and temperature).

- Use structural analogs as negative controls to confirm specificity .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., dopamine D2 or serotonin 5-HT1A) by aligning the piperazine moiety in hydrophobic pockets .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories; RMSD values <2 Å indicate stable binding .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy group positions) with activity using descriptors like logP and polar surface area .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Design of Experiments (DoE) : Optimize parameters like reagent stoichiometry (1:1.2 molar ratio of piperazine to acetamide precursor) and mixing efficiency .

- Flow Chemistry : Continuous-flow reactors reduce side reactions by precise control of residence time and temperature .

- In-line Analytics : PAT tools (e.g., FTIR spectroscopy) monitor reaction progress in real time .

Q. How do researchers evaluate the compound’s stability under physiological conditions?

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation products via LC-MS .

- Plasma Stability : Exposure to human plasma (37°C, 1 hour) followed by protein precipitation and quantification of intact compound .

- Forced Degradation : Stress testing under UV light, heat (60°C), or oxidative conditions (H2O2) identifies vulnerable functional groups (e.g., methoxy or acetamide bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.